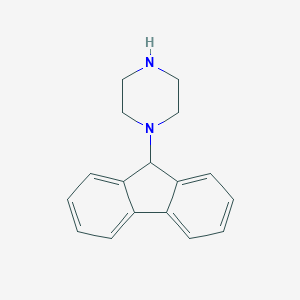

1-(9H-Fluoren-9-yl)piperazine

Description

Significance within Fluorene (B118485) and Piperazine (B1678402) Chemistry

The scientific interest in 1-(9H-Fluoren-9-yl)piperazine stems from the individual contributions of its two core components, the fluorene group and the piperazine ring, both of which are significant in their own right.

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. nih.gov It is considered a "privileged scaffold" in medicinal chemistry, as this structural motif is present in a multitude of FDA-approved drugs. nih.govenamine.netresearchgate.net Its prevalence is due to several advantageous properties it confers upon a molecule. The two nitrogen atoms can improve pharmacokinetic characteristics, such as aqueous solubility and bioavailability. nih.govbohrium.com The piperazine ring can act as a versatile linker, connecting different pharmacophores, and its structure can be easily modified to fine-tune a compound's biological activity and selectivity. researchgate.netbohrium.comresearchgate.net It is a common component in drugs targeting a wide array of conditions, including cancer, infections, and central nervous system disorders. researchgate.netscispace.com

The fluorene moiety is a polycyclic aromatic hydrocarbon known for its electronic properties and rigid structure. lookchem.com This part of the molecule is famously used in the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a cornerstone of modern solid-phase peptide synthesis due to its base-lability. publish.csiro.aunordmann.global Beyond its role in synthesis, the fluorene scaffold itself is incorporated into various materials and bioactive compounds. Some fluorenone derivatives, for instance, have been investigated for their potential biological activities. researchgate.net

The combination of these two moieties in this compound creates a scaffold that is both a versatile synthetic intermediate and a core for designing targeted therapeutic agents. The piperazine ring provides a site for further chemical modification, while the bulky, hydrophobic fluorene group can engage in specific interactions with biological targets like proteins and enzymes. researchgate.net

Historical Context of Research on the Compound and its Derivatives

Early research involving the this compound scaffold focused on its synthesis and its use as an intermediate for creating more complex molecules. For example, researchers have reported the synthesis of benzoyl derivatives by condensing 1-(9H-fluoren-9-yl)-piperazine with benzoic acid, demonstrating its utility as a building block. scispace.comrjptonline.org

The evolution of research on this compound has shifted towards exploring the biological activities of its derivatives. A notable example is the compound Genz-10850, a derivative of (4-(9H-fluoren-9-yl) piperazin-1-yl) methanone (B1245722), which was identified as an inhibitor of the enoyl-acyl carrier protein reductase (ENR) enzyme in both Mycobacterium tuberculosis and Plasmodium falciparum. The crystal structure of this derivative in a complex with the target enzyme was also determined, providing detailed insight into its mechanism of action. This work highlights a research trajectory moving from fundamental synthesis to targeted drug discovery, using the this compound core as a foundation for developing potent and selective enzyme inhibitors.

Overview of Key Research Domains for this compound

Research into this compound and its derivatives is primarily concentrated in the field of medicinal chemistry, with a strong emphasis on developing novel therapeutic agents.

One major research domain is the development of anti-infective agents .

Antitubercular research : Derivatives of this compound have been designed and studied as inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). researchgate.net This enzyme is crucial for the synthesis of mycolic acid, a key component of the mycobacterial cell wall, making it a validated target for antitubercular drugs. researchgate.net

Antimalarial research : A structure-based virtual screening identified compounds with a (4-(9H-fluoren-9-yl) piperazin-1-yl) methanone scaffold as inhibitors of falcipain 2 (FP-2), a critical hemoglobin-degrading protease of the malaria parasite Plasmodium falciparum. nih.gov Two such derivatives, HTS07940 and HTS08262, were shown to inhibit FP-2 and the in-vitro growth of a multidrug-resistant strain of the parasite with moderate cytotoxicity to human cells. nih.gov

Another significant area of investigation is in neuroscience , where derivatives have been explored as ligands for central nervous system targets. Specifically, [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides have been synthesized and evaluated as selective ligands for the dopamine (B1211576) D3 receptor, which is a target for modulating the effects of psychostimulants. lookchem.com

The data below summarizes key findings from research on derivatives of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C17H18N2 |

| Molecular Weight | 250.34 g/mol |

| Common Synonyms | 4-(9H-Fluoren-9-yl)piperazine |

| Derivative Scaffold | Research Domain | Target | Key Finding | Reference |

|---|---|---|---|---|

| (4-(9H-fluoren-9-yl) piperazin-1-yl) methanone (HTS07940) | Antimalarial | Falcipain 2 (FP-2) of P. falciparum | IC50 = 64 µM for FP-2 inhibition; IC50 = 2.91 µM for parasite growth inhibition. | nih.gov |

| (4-(9H-fluoren-9-yl) piperazin-1-yl) methanone (HTS08262) | Antimalarial | Falcipain 2 (FP-2) of P. falciparum | IC50 = 14.7 µM for FP-2 inhibition. | nih.gov |

| (4-(9H-fluoren-9-yl) piperazin-1-yl) methanone (Genz-10850) | Antitubercular / Antimalarial | InhA of M. tuberculosis / PfENR of P. falciparum | IC50 = 0.16 µM for InhA inhibition; IC50 = 18 µM for PfENR inhibition. | researchgate.net |

| [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides | Neuroscience | Dopamine D3 Receptor | Identified as novel, selective ligands. | lookchem.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(9H-fluoren-9-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-3-7-15-13(5-1)14-6-2-4-8-16(14)17(15)19-11-9-18-10-12-19/h1-8,17-18H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIZMBGIKACGIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328430 | |

| Record name | 1-(9H-Fluoren-9-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129604-54-2 | |

| Record name | 1-(9H-Fluoren-9-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies of 1 9h Fluoren 9 Yl Piperazine

Established Synthetic Pathways to 1-(9H-Fluoren-9-yl)piperazine

The formation of the this compound scaffold is primarily achieved through well-established nucleophilic substitution reactions. These methods provide a reliable foundation for producing the core molecule, which can then be used in further derivatization steps.

Nucleophilic Substitution Reactions

Nucleophilic substitution represents a fundamental class of reactions in organic chemistry where an electron-rich nucleophile selectively replaces a functional group on an electron-deficient molecule. encyclopedia.pub This approach is central to the synthesis of this compound and its immediate derivatives. The piperazine (B1678402) molecule, with its two nitrogen atoms, acts as an effective nucleophile. researchgate.net

A primary method for synthesizing this compound involves the direct reaction of a 9-halofluorene, such as 9-bromofluorene (B49992) or 9-chlorofluorene (B144268), with piperazine. nih.govchemicalbook.com In this reaction, the piperazine acts as the nucleophile, attacking the electrophilic carbon at the 9-position of the fluorene (B118485) ring, which bears the halogen leaving group. encyclopedia.pubscribd.com

A reported synthesis involved refluxing 9-chlorofluorene with an excess of piperazine in 2-butanone (B6335102) for 16 hours. nih.gov Using an excess of piperazine helps to minimize the formation of the disubstituted by-product, 1,4-bis(9H-fluoren-9-ylmethyl)piperazine. acs.org After the reaction, the mixture is cooled, and the product is isolated and purified through extraction and evaporation techniques. nih.gov

Table 1: Reactants and Product for the Synthesis of this compound

| Role | Compound Name | Molecular Formula |

|---|---|---|

| Substrate | 9-Chlorofluorene | C₁₃H₉Cl |

| Nucleophile | Piperazine | C₄H₁₀N₂ |

| Solvent | 2-Butanone | C₄H₈O |

Once the core scaffold is obtained, it can be further functionalized. A notable example is the synthesis of a benzoyl-bearing derivative through the condensation of this compound with benzoic acid. rjptonline.orgrjptonline.org This reaction proceeds via an SN2 nucleophilic substitution mechanism. rjptonline.orgrjptonline.orgscispace.com To facilitate the amide bond formation, a coupling agent, O-benzotriazole-N,N,N,N-tetramethyluronium-hexafluoro-phosphate (HBTU), and a base, triethylamine, are employed. rjptonline.orgrjptonline.orgscispace.com The base deprotonates the piperazine nitrogen, increasing its nucleophilicity, while HBTU activates the carboxylic acid group of benzoic acid, making it more susceptible to nucleophilic attack.

Table 2: Reagents for the Synthesis of a Benzoyl Derivative

| Role | Compound Name |

|---|---|

| Substrate | This compound |

| Reagent | Benzoic Acid |

| Catalyst/Coupling Agent | O-benzotriazole-N,N,N,N-tetramethyluronium-hexafluoro-phosphate (HBTU) |

| Base | Triethylamine |

Reaction of 9-bromofluorene with Piperazine

Multi-component Reactions (MCRs) for Derivatives

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a single product that incorporates all or most of the atoms from the reactants. organic-chemistry.org This strategy is highly efficient for generating chemical libraries with significant molecular diversity in a time-effective manner. beilstein-journals.org

While specific MCRs starting directly with this compound are not detailed in the provided context, the principles of MCRs are widely applied to create complex piperazine-containing molecules. For instance, the Ugi four-component reaction (Ugi-4CR) is a prominent isocyanide-based MCR used to synthesize diverse scaffolds, including those based on a piperazine core. scispace.combeilstein-journals.org This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By using a piperazine derivative as the amine component, a wide array of complex structures can be accessed in a single step, offering a powerful strategy for the rapid discovery of novel derivatives. beilstein-journals.orgmdpi.com

Strategies for the Synthesis of Novel Derivatives of this compound

The development of new derivatives from the this compound scaffold is often guided by a specific biological target. A key strategy involves making systematic structural modifications to understand structure-activity relationships (SAR) and optimize the potency of the compounds.

Modifications Around the Carbonyl Hydrogen Bond Acceptor

A significant focus in the derivatization of this compound has been the modification around a carbonyl group, which often acts as a hydrogen bond acceptor in interactions with biological targets. researchgate.net Research aimed at developing inhibitors for the Mycobacterium tuberculosis enzyme Enoyl-Acyl Carrier Protein Reductase (InhA) illustrates this strategy. researchgate.netujpronline.com

In a study by Rotta et al., a series of piperazine-based compounds were synthesized with modifications centered on the carbonyl hydrogen acceptor. researchgate.net Starting with the this compound core, various substituents were introduced on a phenyl ring attached to the piperazine via a carbonyl or sulfonyl linker. researchgate.netujpronline.com This approach allowed for a systematic exploration of how different electronic and steric properties at this position affect the inhibitory activity of the compounds against InhA. researchgate.net

Table 3: Example Modifications for InhA Inhibitor Synthesis

| Core Structure | Linker | Substituent (on phenyl ring) | Resulting Derivative Class |

|---|---|---|---|

| This compound | Carbonyl (-CO-) | Various (e.g., H, Cl, OCH₃) | Benzoylpiperazine derivatives |

This targeted derivatization led to the identification of compounds with moderate antimycobacterial activity, demonstrating the utility of modifying the hydrogen bond accepting capabilities of the molecule to enhance biological function. researchgate.net

Direct Sulfonylation for Benzenesulfonyl Derivatives

Direct sulfonylation of this compound is a key method for creating benzenesulfonyl derivatives. researchgate.net This reaction typically involves the nucleophilic substitution of a sulfonyl chloride with the secondary amine of the piperazine ring. The process has been shown to produce the desired products in yields ranging from 61% to 82%. researchgate.net An example of such a derivative is 1-(9H-fluoren-9-yl)-4-(phenylsulfonyl)piperazine. sigmaaldrich.com The addition of the benzenesulfonyl group can significantly influence the molecule's electronic and steric properties, which is crucial for its interaction with biological targets.

| Derivative Name | Starting Material | Reaction Type | Reported Yield |

|---|---|---|---|

| Benzenesulfonyl derivatives of this compound | This compound | Direct Sulfonylation | 61-82% researchgate.net |

| 1-(9H-Fluoren-9-yl)-4-(phenylsulfonyl)piperazine | This compound and Phenylsulfonyl chloride | Nucleophilic Substitution | Not specified sigmaaldrich.com |

Substitution on Aromatic Rings for Diversity

Introducing substituents onto the aromatic rings of this compound derivatives is a common strategy to create a diverse library of compounds. This can be achieved by using appropriately substituted starting materials or by direct modification of the fluorene or other aromatic moieties within the molecule. For instance, the synthesis of 1-(9H-fluoren-9-yl)-piperazine bearing a benzoyl moiety has been accomplished by condensing 1-(9H-fluoren-9-yl)-piperazine with benzoic acid. scispace.comrjptonline.orgrjptonline.org This reaction proceeds via a nucleophilic substitution mechanism. scispace.comrjptonline.org The nature and position of these substituents can profoundly impact the compound's biological activity.

Incorporation of Azole Moieties (e.g., Imidazole (B134444), Triazole)

The incorporation of azole rings, such as imidazole and triazole, into the this compound scaffold has been explored to generate novel derivatives. The synthesis of imidazole-containing derivatives can be achieved through various classical methods, including the Debus-Radziszewski and van Leusen reactions. neu.edu.tr For example, a Mannich base of 4-fluoro phenyl piperazine has been substituted onto an imidazole ring. neu.edu.tr

Similarly, 1,2,4-triazole (B32235) moieties can be introduced. One approach involves the reaction of 1-(9H-fluorene-4-carbonyl)-3-phenyl-thiourea with methyl iodide and potassium carbonate to form an isothiourea intermediate, which can then be cyclized to a triazole. ijprs.com Another method involves the reaction of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide with α-halocarbonyl compounds. mdpi.com The synthesis of piperazine derivatives containing a 1,2,4-triazole ring has been achieved through microwave-assisted methods. scipublications.com These azole-containing derivatives are of interest for their potential as antimicrobial and anticancer agents. neu.edu.trnih.gov

Conjugation with Other Heterocyclic Systems (e.g., Pyrimidine (B1678525), Thiadiazole)

Conjugating the this compound core with other heterocyclic systems like pyrimidine and thiadiazole is a strategy to develop compounds with enhanced biological profiles. The synthesis of piperazine derivatives containing a 2-chloropyrimidine (B141910) moiety can be achieved through a nucleophilic substitution reaction between 2,4-dichloropyrimidine (B19661) and a suitable piperazine derivative. scispace.com

Thiadiazole moieties can also be incorporated. For example, 5-(9H-fluoren-9-yl)-1,3,4-thiadiazol-2-amine can be synthesized through the cyclocondensation of fluorene-9-carboxylic acid with thiosemicarbazide. vulcanchem.com Another derivative, 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide, has also been reported. molport.com The synthesis of N,N'-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) has been accomplished, and these compounds have shown antimicrobial activity. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to enhance efficiency and sustainability. One such approach is the use of microwave irradiation, which can accelerate reaction times and improve yields. For instance, the synthesis of pyrimidine-conjugated piperazine derivatives has been carried out using both conventional heating and microwave irradiation. scispace.com Similarly, microwave-assisted synthesis has been employed for preparing 1,2,4-triazole-based piperazine derivatives. scipublications.com Another green approach involves the use of atom-economical methods, such as the cyclocondensation reaction for piperazine synthesis. rjptonline.org

Regioselectivity and Stereochemistry in Derivatization

Regioselectivity and stereochemistry are critical considerations in the derivatization of this compound, as they determine the final three-dimensional structure and, consequently, the biological activity of the molecule. The piperazine ring itself possesses conformational flexibility, which is important for its interaction with biological targets. vulcanchem.com

When introducing substituents, the regioselectivity of the reaction determines which nitrogen atom of the piperazine ring is functionalized. In many derivatization reactions, one nitrogen is attached to the fluorenyl group, while the other is available for further modification.

Stereochemistry becomes particularly important when chiral centers are present or introduced. For example, the synthesis of (2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate highlights the introduction of a chiral center at the C2 position of the piperazine ring. vulcanchem.com The (2R) configuration is crucial for its intended biological activity and enantioselective synthesis. vulcanchem.com The use of chiral auxiliaries or catalysts can be employed to control the stereochemical outcome of reactions.

Yield Optimization and Purity Assessment in Synthetic Protocols

Optimizing reaction yields and ensuring the high purity of the final products are essential aspects of any synthetic protocol for this compound and its derivatives.

Yield Optimization: Several factors can be manipulated to improve reaction yields. These include the choice of solvents, catalysts, reaction temperature, and reaction time. For instance, in the synthesis of benzenesulfonyl derivatives, yields were reported to be in the range of 61-82%. researchgate.net The use of coupling agents like O-benzotriazole-N,N,N,N-tetramethyluronium-hexafluoro-phosphate (HBTU) can facilitate amide bond formation and improve yields in the synthesis of benzoyl derivatives. scispace.comrjptonline.orgrjptonline.org In solid-phase peptide synthesis (SPPS) involving fluorenylmethoxycarbonyl (Fmoc)-protected piperazine derivatives, strategies to minimize side reactions like diketopiperazine formation are crucial for yield optimization. acs.org

Purity Assessment: The purity of synthesized compounds is typically assessed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) is a widely used method for determining the purity of piperazine derivatives, often achieving >95% purity. vulcanchem.com Chromatographic techniques are also essential for purification. vulcanchem.com Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS) are used to confirm the structure and identity of the synthesized compounds. neu.edu.trmdpi.comresearchgate.net Infrared (IR) spectroscopy can be used to identify key functional groups. vulcanchem.com

| Technique | Purpose | Reference |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and purification | vulcanchem.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | neu.edu.trmdpi.comresearchgate.net |

| Mass Spectrometry (MS) | Structural confirmation and molecular weight determination | neu.edu.tr |

| Infrared (IR) Spectroscopy | Identification of functional groups | vulcanchem.com |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy for Proton Environments

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons in a molecule. The spectrum of 1-(9H-Fluoren-9-yl)piperazine is expected to show distinct signals corresponding to the protons of the fluorenyl group and the piperazine (B1678402) ring.

The fluorenyl moiety contains eight aromatic protons and one aliphatic methine proton (H-9). The aromatic protons typically appear in the downfield region of the spectrum (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring currents. These protons often exhibit complex splitting patterns (multiplets) due to coupling with adjacent aromatic protons. The methine proton at the 9-position is expected to appear as a singlet further upfield compared to the aromatic protons.

The piperazine ring has eight protons. In an unsubstituted piperazine, these protons are chemically equivalent and appear as a single peak. bldpharm.com However, in this compound, the substitution at one nitrogen atom (N-1) breaks this symmetry. The four protons on the carbons adjacent to N-1 will have a different chemical shift from the four protons on the carbons adjacent to the secondary amine (N-4). These will likely appear as distinct multiplets in the aliphatic region of the spectrum. The proton attached to the N-4 nitrogen may appear as a broad singlet, and its chemical shift can be solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Fluorenyl Aromatic-H | 7.20 - 7.90 | Multiplet (m) |

| Fluorenyl H-9 | ~5.10 | Singlet (s) |

| Piperazine -CH₂- (positions 2, 6) | 2.40 - 2.60 | Multiplet (m) |

| Piperazine -CH₂- (positions 3, 5) | 2.70 - 2.90 | Multiplet (m) |

| Piperazine N-H | Variable (solvent dependent) | Broad Singlet (br s) |

Note: The predicted values are based on typical chemical shifts for fluorenyl and piperazine moieties and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The fluorenyl group has several distinct carbon signals. The aromatic carbons will appear in the range of δ 120-150 ppm. The quaternary carbons at the junctions of the rings will have different chemical shifts from the protonated aromatic carbons. The methine carbon (C-9) will appear in the aliphatic region, typically around δ 60-70 ppm.

The piperazine ring will show two distinct signals for its methylene (B1212753) (-CH₂-) carbons due to the asymmetric substitution. These signals are expected in the aliphatic region, typically between δ 40-60 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Fluorenyl Aromatic C-H | 120.0 - 130.0 |

| Fluorenyl Aromatic Quaternary C | 140.0 - 145.0 |

| Fluorenyl C-9 | 65.0 - 70.0 |

| Piperazine -CH₂- (positions 2, 6) | ~53.0 |

| Piperazine -CH₂- (positions 3, 5) | ~46.0 |

Note: The predicted values are based on typical chemical shifts for fluorenyl and piperazine moieties and may vary depending on the solvent and experimental conditions.

2D NMR Techniques (COSY, HMQC, HMBC) for Structural Confirmation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. emerypharma.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). emerypharma.com For this compound, COSY would be used to:

Confirm the coupling between adjacent protons within the aromatic rings of the fluorenyl group.

Establish the connectivity between the protons on adjacent carbons within the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): This experiment correlates protons directly to the carbon atom to which they are attached (one-bond ¹H-¹³C correlation). emerypharma.com It is used to:

Assign the signals of the protonated carbons in the ¹³C NMR spectrum based on the already assigned proton signals. For example, the aromatic proton signals would correlate to the aromatic carbon signals, and the piperazine proton signals would correlate to the piperazine carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by multiple bonds (typically two or three bonds). emerypharma.com HMBC is particularly useful for identifying connectivity across quaternary carbons and heteroatoms. Key expected correlations for confirming the structure of this compound would include:

A correlation between the fluorenyl H-9 proton and the piperazine carbons at positions 2 and 6, which would definitively confirm the attachment of the fluorenyl group to the piperazine ring.

Correlations between the aromatic protons of the fluorenyl group and the nearby quaternary carbons, helping to assign these signals.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. algimed.com The molecular formula of this compound is C₁₇H₁₈N₂. chemsrc.com In HRMS, the compound is typically ionized, often by protonation to form the [M+H]⁺ ion. The instrument then measures the mass of this ion with very high precision.

The calculated exact mass of the protonated molecule [C₁₇H₁₉N₂]⁺ can be compared with the experimentally measured value. A close match (typically within a few parts per million, ppm) provides strong evidence for the correct elemental composition of the synthesized compound.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₇H₁₉N₂⁺ | 251.1548 |

Note: The calculated exact mass is based on the monoisotopic masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C-H, C-N, and C=C bonds.

N-H Stretching: A moderate absorption band is expected in the region of 3200-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the piperazine ring. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations from the fluorenyl group typically appear as a group of bands above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the piperazine ring and the methine C-H of the fluorenyl group are expected in the 2800-3000 cm⁻¹ region. researchgate.net

C=C Stretching: Aromatic C=C bond stretching vibrations of the fluorenyl rings will give rise to several sharp bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibrations of the C-N bonds in the piperazine ring are expected to appear in the 1000-1350 cm⁻¹ range. researchgate.net

C-H Bending: Out-of-plane C-H bending vibrations of the aromatic rings can provide information about the substitution pattern and typically appear in the 675-900 cm⁻¹ region.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Secondary Amine | 3200 - 3500 |

| Aromatic C-H Stretch | Fluorenyl | 3000 - 3100 |

| Aliphatic C-H Stretch | Piperazine, Fluorenyl-CH | 2800 - 3000 |

| Aromatic C=C Stretch | Fluorenyl | 1450 - 1600 |

| C-N Stretch | Piperazine | 1000 - 1350 |

| Aromatic C-H Bend | Fluorenyl | 675 - 900 |

Note: These are predicted frequency ranges and the exact position and intensity of the bands can be influenced by the molecular environment and sample state.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure

X-ray crystallography stands as a definitive method for determining the three-dimensional structure of crystalline solids at an atomic level. For derivatives of this compound, this technique provides unequivocal proof of their molecular conformation, and for chiral derivatives, their absolute stereochemistry.

Detailed research findings from studies on related structures provide insight into what can be expected for this compound. For instance, the X-ray analysis of (2R)-4-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylpiperazin-1-ium chloride, a closely related compound, confirmed that the synthesis product retained the known (R) absolute configuration of its precursor. researchgate.net In the crystal lattice of this derivative, the piperazine ring is protonated, and the structure is stabilized by N-H···Cl hydrogen bonds, forming a chain-like motif. researchgate.net

The fluorenyl group itself is a planar system, and its bulky nature significantly influences the conformation of the attached piperazine ring. Typically, the piperazine ring adopts a stable chair conformation to minimize steric hindrance. In the solid state, the molecular packing and unit cell parameters are dictated by these conformational states and intermolecular interactions like hydrogen bonding. The crystal structure of spiro(fluorene-9,4'-imidazolidine)-2',5'-dione, another fluorene-containing heterocyclic compound, shows the fluorene (B118485) moiety to be nearly planar, with the plane of the heterocyclic ring oriented nearly perpendicular to it. researchgate.net A similar perpendicular arrangement is expected in this compound.

While this compound itself is achiral, its derivatives can be chiral. X-ray crystallography is essential for confirming the absolute configuration of these chiral derivatives, as demonstrated in the analysis of a chiral precursor which was confirmed to have the 6R configuration. researchgate.net

Table 1: Representative Crystallographic Data for a Related Fluorene-Piperazine Derivative (Data based on (2R)-4-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylpiperazin-1-ium chloride) researchgate.net

| Parameter | Value |

| Chemical Formula | C₂₀H₂₃N₂O₂⁺·Cl⁻ |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 4.6171(3) |

| b (Å) | 14.4713(9) |

| c (Å) | 16.9762(14) |

| β (°) | 95.385(7) |

| Z (molecules/unit cell) | 4 |

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are central to assessing the purity of this compound and identifying any process-related or degradation impurities. ajprd.comchromatographyonline.com These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. rdd.edu.iq

In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. asianpubs.org The purity of related Fmoc-protected compounds is routinely determined by HPLC, with purity levels often required to be above 98%. avantorsciences.com For instance, the purity of (2R)-4-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylpiperazin-1-ium chloride was confirmed to be >98% by HPLC. researchgate.net

HPLC is also crucial for impurity profiling. During the synthesis of peptides, where the fluorenylmethyloxycarbonyl (Fmoc) group is used as a protecting group, byproducts can form. For example, the reaction between dibenzofulvene (formed during Fmoc deprotection) and piperazine can lead to the formation of 1-(9H-fluoren-9-ylmethyl)piperazine and the subsequent impurity 1,4-bis(9H-fluoren-9-ylmethyl)piperazine. acs.org RP-HPLC is used to monitor and quantify the formation of these impurities. acs.org

For chiral derivatives of this compound, chiral HPLC is employed to separate enantiomers. This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. csfarmacie.czeijppr.com Pirkle-type CSPs, which contain π-electron donor or acceptor groups, are often used for this purpose in normal-phase mode. csfarmacie.czscas.co.jp The separation relies on interactions like hydrogen bonding and π-π stacking between the analyte and the CSP. eijppr.com

Table 2: Typical HPLC Method Parameters for Analysis of Fluorenyl-Containing Compounds (Data generalized from literature on related compounds) asianpubs.orgvulcanchem.com

| Parameter | Description |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (often with additives like phosphoric acid or TFA) |

| Flow Rate | 1.0 mL/min |

| Detector | UV/Photodiode Array (PDA) at a wavelength like 238 nm or 254 nm |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. americanpharmaceuticalreview.com This hyphenated technique is exceptionally powerful for identifying unknown impurities and degradation products, even at very low levels. chemaxon.comeurofins.it

After the HPLC separates the main compound from its impurities, the eluent is introduced into the mass spectrometer. The molecules are ionized, typically using electrospray ionization (ESI), and their mass-to-charge ratios (m/z) are determined. americanpharmaceuticalreview.com This provides the molecular weight of the impurities, which is the first step in their structural identification. chemaxon.com

For example, in the analysis of byproducts from Fmoc deprotection with piperazine, LC-MS was used to identify the components in precipitates, confirming the presence of 1,4-bis(9H-fluoren-9-ylmethyl)piperazine. acs.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of an impurity. americanpharmaceuticalreview.com

Tandem mass spectrometry (MS/MS) provides further structural information. In an MS/MS experiment, a specific ion (the precursor ion) is selected and fragmented, and the m/z ratios of the resulting fragment ions are measured. americanpharmaceuticalreview.com The fragmentation pattern is characteristic of the molecule's structure. For piperazine derivatives, characteristic fragmentation often involves the cleavage of the piperazine ring. americanpharmaceuticalreview.comresearchgate.net This detailed structural information is critical for confidently identifying impurities that may not be available as reference standards. americanpharmaceuticalreview.com

Biological Activity and Pharmacological Potential of 1 9h Fluoren 9 Yl Piperazine Derivatives

General Overview of Piperazine (B1678402) and Fluorene (B118485) Scaffolds in Bioactive Molecules

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. nih.gov This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. researchgate.netjocpr.com The presence of the two nitrogen atoms imparts basicity and allows for structural modifications, making it a versatile building block for the synthesis of new therapeutic agents. researchgate.netbohrium.com The piperazine core can improve the pharmacokinetic properties of drug candidates, such as increasing water solubility, which is crucial for bioavailability. nih.gov Consequently, piperazine derivatives have been investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidepressant effects. researchgate.netnih.govbenthamdirect.com

The fluorene moiety, a tricyclic aromatic hydrocarbon, is another important scaffold in medicinal chemistry. explorationpub.comsciforum.net Its rigid and planar structure, combined with its distinct photophysical properties, makes it a valuable component in the design of bioactive compounds. researchgate.net The 9-position of the fluorene ring is particularly reactive, allowing for the introduction of various substituents to modulate biological activity. researchgate.net Fluorene-containing compounds have demonstrated a broad spectrum of therapeutic potential, including anticancer, antioxidant, and anti-Alzheimer's activities. sciforum.net The incorporation of the fluorene scaffold can enhance the binding affinity of a molecule to its biological target due to its conformational rigidity. explorationpub.com The combination of the piperazine and fluorene scaffolds in a single molecule, as seen in 1-(9H-Fluoren-9-yl)piperazine derivatives, presents an opportunity to develop novel therapeutic agents with unique pharmacological profiles. jocpr.com

Antimicrobial Activities

Derivatives of this compound have been a subject of interest for their potential antimicrobial properties. The combination of the fluorene and piperazine moieties offers a structural framework that can be modified to target various microbial pathogens. jocpr.comrjptonline.org

The antibacterial potential of piperazine derivatives has been widely explored. ijcmas.comderpharmachemica.com The introduction of a fluorenyl group can further enhance this activity.

Several studies have highlighted the efficacy of piperazine-containing compounds against Gram-positive bacteria. For instance, certain piperazine derivatives have shown significant inhibitory activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). ijcmas.commdpi.com One study reported that a series of thiourea (B124793) derivatives, which share some structural similarities with the broader class of nitrogen-containing heterocycles, exhibited potent antibacterial activity against S. aureus with a minimum inhibitory concentration (MIC) as low as 2 µg/mL. mdpi.com Another study on a fluorinated benzimidazole (B57391) derivative demonstrated potent efficacy against planktonic MRSA with an MIC of 4 μg/mL. frontiersin.org While specific data for this compound derivatives against Bacillus subtilis is not extensively detailed in the provided results, the broad-spectrum activity of related piperazine compounds suggests potential efficacy. ijbpas.com

Interactive Data Table: Antibacterial Activity against Gram-Positive Bacteria

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Thiourea Derivative (TD4) | S. aureus (MRSA) | 2 | mdpi.com |

| Fluorinated Benzimidazole (TFBZ) | MRSA | 4 | frontiersin.org |

| Fluoroquinolone Derivative (7a) | S. aureus | 0.25 | nih.gov |

| Piperazine Derivatives | S. aureus | 1-5 | derpharmachemica.com |

The outer membrane of Gram-negative bacteria presents a significant barrier to many antimicrobial agents. nih.govmdpi.com However, some piperazine derivatives have shown activity against these challenging pathogens. For example, a dispirotripiperazine derivative, PDSTP, demonstrated the ability to enhance the efficacy of antibiotics against multidrug-resistant Pseudomonas aeruginosa. nih.govnih.gov Although PDSTP itself had negligible direct antibacterial activity, it acted as an adjuvant, reducing the MIC of other antibiotics by up to 128-fold. nih.gov Some studies have reported that certain piperazine derivatives exhibit poor to moderate activity against Gram-negative bacteria like E. coli and P. aeruginosa. derpharmachemica.comfrontiersin.org The development of derivatives that can effectively penetrate the outer membrane is a key challenge in targeting these bacteria. mdpi.com

Interactive Data Table: Antibacterial Activity against Gram-Negative Bacteria

| Compound/Derivative | Bacterial Strain | Effect | Reference |

| Dispirotripiperazine (PDSTP) | P. aeruginosa | Adjuvant effect, enhances antibiotic efficacy | nih.govnih.gov |

| Piperazine Derivatives | E. coli | Poor activity | derpharmachemica.com |

| Fluorinated Benzimidazole (TFBZ) | P. aeruginosa, E. coli | Minimal activity | frontiersin.org |

Bacterial resistance to antibiotics is a major global health threat and arises from several mechanisms, including limiting drug uptake, modifying the drug target, inactivating the drug, and active drug efflux. nih.govmdpi.comfrontiersin.org Efflux pumps are a significant mechanism of resistance in bacteria like P. aeruginosa, actively removing antibiotics from the cell. frontiersin.org The effectiveness of antimicrobial compounds can be compromised by these resistance mechanisms. One approach to combat this is the development of adjuvants that inhibit efflux pumps or disrupt the bacterial outer membrane, thereby restoring the activity of existing antibiotics. nih.govmdpi.com For example, the dispirotripiperazine derivative PDSTP has been shown to act as an antibiotic adjuvant against P. aeruginosa. nih.govnih.gov Another strategy is to design new compounds that are not substrates for these efflux pumps or that inhibit essential bacterial processes for which resistance is less likely to develop. nih.gov

Piperazine derivatives have also been investigated for their antifungal properties. rjptonline.orgijbpas.com The emergence of drug-resistant fungal strains, particularly Candida albicans, necessitates the development of new antifungal agents. ekb.eg

Some piperazine derivatives have shown promising activity against various Candida species. For instance, a series of azole-containing piperazine derivatives exhibited significant antifungal activity against several tested strains, with MIC values ranging from 3.1 to 25 μg/mL, comparable to the standard drug fluconazole. rjptonline.org Another study on a fluphenazine (B1673473) derivative, CWHM-974, demonstrated improved antifungal activity against C. albicans, in part due to its reduced susceptibility to multidrug transporter-mediated resistance mechanisms. nih.govnih.gov While specific data on this compound derivatives against Aspergillus species is limited in the provided results, the broad antifungal potential of the piperazine scaffold suggests this is a viable area for future research. rjptonline.org A newly developed quinoxaline (B1680401) derivative, which also contains a nitrogen heterocycle, showed variable efficacy against different Aspergillus species. plos.org

Interactive Data Table: Antifungal Activity

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |

| Azole-containing piperazine derivatives | Candida species | 3.1 - 25 | rjptonline.org |

| Fluphenazine derivative (CWHM-974) | C. albicans | 8 | nih.gov |

| 5-Fluorouridine | C. albicans | 0.4 | mdpi.com |

| 1,2,4-Triazole (B32235) derivatives | C. albicans | <0.063 - 32 | ekb.eg |

Antibacterial Efficacy

Activity against Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli)

Anti-cancer/Anti-tumor Properties.smolecule.comresearchgate.netmdpi.commdpi.com

The this compound scaffold has also been investigated for its potential in cancer therapy. smolecule.comresearchgate.net Piperazine-containing compounds are of significant interest in medicinal chemistry due to their ability to be incorporated into peptides and other molecules to explore their therapeutic potential against various diseases, including cancer. smolecule.com

Several studies have demonstrated the ability of this compound derivatives to inhibit the growth and proliferation of various cancer cell lines. mdpi.commdpi.comnih.gov For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed high cytotoxicity against liver, breast, colon, gastric, and endometrial cancer cell lines, with 50% growth inhibition observed at micromolar concentrations. mdpi.com In another study, novel vindoline-piperazine conjugates, where N-substituted piperazine pharmacophores were linked to the vindoline (B23647) structure, exhibited significant antiproliferative effects against a panel of 60 human tumor cell lines. mdpi.com Specifically, conjugates containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine were particularly effective against breast cancer and non-small cell lung cancer cell lines, respectively. mdpi.com Furthermore, some piperazine-linked quinolinequinones have been shown to inhibit the growth of various cancer cell lines, including non-small-cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, prostate cancer, and breast cancer. nih.gov

Anti-inflammatory and Antioxidant Activities

Several derivatives of this compound have demonstrated significant anti-inflammatory and antioxidant properties. The piperazine moiety itself is often linked to various pharmacological activities, including anti-inflammatory effects. smolecule.comjocpr.com

In one study, novel piperazine derivatives were synthesized and evaluated for their anti-inflammatory and antioxidant activities. nih.gov Compounds PD-1 and PD-2 showed noteworthy dose-dependent anti-inflammatory activity, inhibiting nitrite (B80452) production by up to 39.42% and 33.7% respectively, at a concentration of 10 μM. nih.gov They also inhibited the generation of tumor necrosis factor-alpha (TNF-α) by up to 56.97% and 44.73%, respectively, at the same concentration. nih.gov

Furthermore, some piperazine-substituted indole (B1671886) derivatives have exhibited potent antioxidant activity. jrespharm.com For example, compounds 2 and 11 in a synthesized series showed comparable DPPH free radical scavenging activity to Vitamin E. jrespharm.com The anti-inflammatory activity of these compounds is thought to be mediated, at least in part, through the inhibition of cyclooxygenase-2 (COX-2). jrespharm.com

Fluorenone derivatives, in general, have also been noted for their ability to scavenge free radicals, contributing to their antioxidant potential.

Table 1: Anti-inflammatory Activity of Selected Piperazine Derivatives

| Compound | Concentration (μM) | Nitrite Production Inhibition (%) | TNF-α Generation Inhibition (%) |

|---|---|---|---|

| PD-1 | 10 | 39.42 | 56.97 |

| PD-2 | 10 | 33.7 | 44.73 |

Data sourced from a study on novel piperazine derivatives. nih.gov

Neuropharmacological Applications and Receptor Modulation

The this compound scaffold has been extensively explored for its applications in neuropharmacology, primarily due to its ability to interact with various neurotransmitter receptors. ijrrjournal.com Piperazine derivatives are a broad class of compounds with significant pharmacological properties, and even minor changes in their substitution patterns can lead to distinct differences in their activities at neurotransmitter receptors. ijrrjournal.com

A significant area of research has been the investigation of this compound derivatives as ligands for serotonin (B10506) 5-HT1A receptors. ijrrjournal.comacs.orgnih.govnih.govmdpi.comresearchgate.net Many of these derivatives exhibit moderate to high affinity for 5-HT1A receptors. acs.org

For example, a series of 1-[ω-(4-arylpiperazin-1-yl)alkyl]-3-(9H-fluoren-9-ylidene)-2,5-pyrrolidinediones demonstrated notable affinity for 5-HT1A receptors. acs.org The length of the alkyl linker between the piperazine and the pyrrolidinedione moiety was found to be a critical determinant of affinity and selectivity. acs.org Specifically, compounds with a shorter linker (n=1) showed a better compromise between affinity and selectivity for 5-HT1A receptors. acs.org

In another study, certain xanthone (B1684191) derivatives incorporating a piperazine moiety showed high affinity for serotoninergic 5-HT1A receptors. rjptonline.org The substitution pattern on the N-1 position of the piperazine ring plays a critical role in determining 5-HT1A receptor binding affinity. nih.gov For instance, 1-(3-benzisothiazolyl) and 1-(1-naphthalenyl) substituted piperazines displayed high 5-HT1A receptor affinity with Ki values in the subnanomolar range. nih.gov

Derivatives of this compound have also been investigated as modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs). ijrrjournal.commdpi.comchemrxiv.orgnih.govunimi.itfrontiersin.org These receptors are involved in a wide range of physiological and pathological processes, making them important drug targets. mdpi.com

Some piperazine-containing compounds act as positive allosteric modulators (PAMs) of the α7 nAChR, enhancing the receptor's activity. ijrrjournal.com A series of 9H-fluoren-9-one derivatives were synthesized and evaluated for their potential in imaging cerebral α7-nAChRs, with a meta-iodine substituted fluorenone showing high binding affinity (Ki = 9.3 nM) and selectivity. nih.gov

Research has also explored the development of α3β4-selective nAChR inhibitors derived from natural products, which could have therapeutic potential for conditions like cocaine use disorder. chemrxiv.org Mechanistic studies suggest that some of these compounds act as negative allosteric modulators of the α3β4 nAChR. chemrxiv.org

The versatility of the piperazine scaffold allows for the modulation of various neurotransmitter systems beyond just serotonergic and nicotinic receptors. ijrrjournal.comnih.govuni-regensburg.deresearchgate.net Piperazine derivatives have been shown to interact with dopamine (B1211576) and adrenergic receptors as well. acs.orgnih.gov

For instance, some 1-[ω-(4-arylpiperazin-1-yl)alkyl]-3-(9H-fluoren-9-ylidene)-2,5-pyrrolidinediones displayed antagonist activity at α1-adrenergic receptors. acs.org The selectivity of these compounds for different receptors can be fine-tuned through structural modifications.

The ability of piperazine derivatives to cross the blood-brain barrier effectively makes them suitable candidates for developing drugs targeting central nervous system disorders. Research into their neuroprotective effects is ongoing, with potential applications in treating neurodegenerative diseases.

Nicotinic Acetylcholine Receptor Modulators

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the design of new and improved drugs based on the this compound scaffold. smolecule.compucrs.bracs.orgnih.gov These studies systematically investigate how changes in a molecule's structure affect its biological activity. smolecule.com

For 5-HT1A receptor ligands, SAR studies have revealed the importance of the substituent at the N-1 position of the piperazine ring and the length of the alkyl chain connecting the piperazine to other molecular fragments. acs.orgnih.gov For example, voluminous substituents at the ortho and meta positions of the arylpiperazine moiety have been predicted to be favorable for high 5-HT1A receptor affinity. researchgate.net

In the context of topoisomerase inhibitors, SAR studies on 9H-fluorenone derivatives have shown that linear alkyl side chains enhance activity compared to branched ones. For neuropeptide S receptor antagonists, modifications at the 1-, 5-, and 7-positions of a bicyclic piperazine nucleus have been explored to improve potency and physicochemical properties. acs.orgnih.gov

Table 2: Key SAR Findings for this compound Derivatives

| Target | Key Structural Feature | Impact on Activity | Reference(s) |

|---|---|---|---|

| 5-HT1A Receptor | N-1 substituent on piperazine | Critical for binding affinity | nih.gov |

| 5-HT1A Receptor | Alkyl linker length | Affects affinity and selectivity | acs.org |

| Topoisomerase | Nature of side chains | Linear chains enhance activity | |

| Neuropeptide S Receptor | Substitutions on bicyclic piperazine | Modulates potency and properties | acs.orgnih.gov |

Impact of N-Substituents on Piperazine Ring on Potency and Selectivity

The nature of the substituent at the N-4 position of the piperazine ring plays a pivotal role in determining the potency and selectivity of this compound derivatives. Modifications at this site have been shown to significantly modulate the affinity of these compounds for their biological targets.

Research into inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis, has provided valuable insights into the SAR of N-substituted 1-(9H-fluoren-9-yl)piperazines. A series of derivatives with modifications around the carbonyl hydrogen bond acceptor have been synthesized and evaluated. researchgate.net For instance, the introduction of a benzoyl group at the N-4 position has been a common strategy. scispace.com

The inhibitory potency of these derivatives against InhA is highly dependent on the electronic and steric properties of the N-substituent. For example, in a series of benzoyl derivatives, the substitution pattern on the phenyl ring of the benzoyl group was found to be critical. While some derivatives displayed nanomolar inhibitory potencies, others were significantly less active. ujpronline.com

Furthermore, the replacement of the amide carbonyl in N-acyl derivatives with a sulfonyl group has been shown to have a dramatic effect on activity. It was observed that substituting the carbonyl group for a sulfonyl moiety led to a significant decrease in inhibitory potency against InhA, with a reported 100-fold increase in the IC50 value. researchgate.net This has been attributed to the reduced hydrogen-bond accepting capacity of the sulfonamide group compared to the amide group. researchgate.net

The following table summarizes the inhibitory activity of selected N-substituted this compound derivatives against various targets:

| Compound ID | N-Substituent | Target | IC50 (µM) | Reference |

| HTS07940 | 2-hydroxy-5-nitrobenzoyl | Falcipain-2 | 64 | nih.gov |

| HTS08262 | 2-hydroxy-3,5-dinitrobenzoyl | Falcipain-2 | 14.7 | nih.gov |

| p2 | Benzyl | InhA | - | nih.gov |

| a4 | 4-chlorobenzoyl | InhA | 3.07 | nih.gov |

This table is interactive. Click on the headers to sort the data.

In the context of antimalarial drug discovery, derivatives of (4-(9H-fluoren-9-yl)piperazin-1-yl)methanone have been identified as inhibitors of falcipain-2, a cysteine protease of Plasmodium falciparum. nih.gov Structure-activity relationship studies revealed that substitutions on the benzoyl ring significantly influenced their inhibitory activity. For instance, compound HTS08262, with two nitro groups and a hydroxyl group on the benzoyl ring, showed a lower IC50 value against falcipain-2 compared to HTS07940, which has only one nitro group and a hydroxyl group. nih.gov These findings underscore the critical role of the N-substituent in fine-tuning the biological activity of the this compound scaffold.

Influence of Fluorenyl Moiety on Biological Activity

The 9H-fluoren-9-yl group is a defining feature of this class of compounds and is crucial for their biological activity. This large, rigid, and hydrophobic moiety plays a significant role in the binding of these molecules to their target proteins, often by occupying deep hydrophobic pockets within the active site.

In the case of InhA inhibitors, molecular modeling studies have shown that the fluorenyl group fits into a hydrophobic pocket near the enzyme's active site. researchgate.net This interaction is thought to mimic the binding of the natural fatty acid substrate, thereby inhibiting the enzyme's function. researchgate.net The hydrophobic interactions between the fluorenyl moiety and key amino acid residues within this pocket are a major contributor to the binding affinity and inhibitory potency of these compounds. researchgate.net

The importance of the fluorenyl moiety is further highlighted by the fact that its presence is a common feature in many potent InhA inhibitors. researchgate.net The design of novel this compound-based InhA inhibitors often starts with the premise that a bulky group is required to selectively fit into this specific hydrophobic pocket. researchgate.net

Similarly, in the context of falcipain-2 inhibitors, molecular dynamics simulations and free energy calculations have been used to study the interaction of (4-(9H-fluoren-9-yl)piperazin-1-yl)methanone derivatives with the enzyme. nih.gov These studies have provided insights into how the fluorenyl moiety contributes to the binding affinity and selectivity of these compounds.

The following table outlines the key interactions of the fluorenyl moiety with target enzymes as suggested by molecular docking studies:

| Target Enzyme | Interacting Residues in Hydrophobic Pocket | Type of Interaction | Reference |

| InhA | Met155, Pro193, Ile215, Leu217, Leu218, Trp222 | Hydrophobic | researchgate.net |

| Falcipain-2 | Not explicitly listed | Hydrophobic | nih.gov |

This table is interactive. Click on the headers to sort the data.

The introduction of the fluorenyl group into various molecular scaffolds has been shown to enhance their pharmacological and pharmacokinetic properties. acs.org Its lipophilicity can facilitate the passage of the molecule through biological membranes, potentially increasing its bioavailability. The rigid nature of the fluorene ring system also helps to pre-organize the molecule into a conformation that is favorable for binding to its target, reducing the entropic penalty of binding.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Calculations for Reactive Sites and Degradation Pathways

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the molecular geometry, electronic properties, and vibrational characteristics of piperazine (B1678402) derivatives. jksus.org Such calculations can identify reactive sites within the molecule, which is crucial for understanding potential metabolic pathways and chemical degradation. For instance, studies on the degradation of piperazine-containing structures suggest that the piperazine ring and its substituents are key sites for metabolic and chemical breakdown. researchgate.net

Thermal degradation of aqueous piperazine, studied at temperatures between 135 to 175 °C, proceeds via first-order kinetics and likely involves SN2 substitution reactions. utexas.edu While not specific to the fluorenyl derivative, this suggests that the piperazine nitrogen atoms are potential nucleophiles, susceptible to reactions that could lead to ring-opening or modification. utexas.edu The photodegradation of related fluoroquinolone compounds also points to the piperazine ring as a primary site of degradation. researchgate.net Computational models like the Polarizable Continuum Model (PCM) are often used in these calculations to simulate the effects of a solvent environment, providing more accurate predictions of molecular behavior in solution. researchgate.net

Molecular Docking for Ligand-Target Interactions

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a ligand to a specific protein target. Derivatives of 1-(9H-Fluoren-9-yl)piperazine have been docked into the active sites of several important therapeutic targets.

A significant body of research focuses on its derivatives as inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a vital enzyme in mycolic acid biosynthesis. researchgate.netresearchgate.net Docking studies reveal that the hydrophobic 9H-fluoren-9-yl moiety mimics the fatty acid substrate, fitting into the substrate-binding pocket of InhA. researchgate.netlookchem.com The piperazine scaffold and its substituents are shown to form key interactions with residues in the active site, including Tyr158. researchgate.net

In another study, derivatives of (4-(9H-fluoren-9-yl) piperazin-1-yl) methanone (B1245722) were identified as inhibitors of Falcipain 2 (FP-2), a cysteine protease of Plasmodium falciparum. nih.gov Docking simulations were used to study the interaction of these hits with FP-2, helping to explain their inhibitory activity. nih.gov Furthermore, derivatives have been investigated as antagonists for the Neuropeptide S receptor (NPSR), with docking studies providing models for the ligand-receptor interactions. unipd.it

Table 1: Molecular Docking Targets for this compound Derivatives

| Target Protein | Organism/System | Therapeutic Area | Key Interacting Residues/Features | References |

|---|---|---|---|---|

| Enoyl-acyl carrier protein reductase (InhA) | Mycobacterium tuberculosis | Tuberculosis | Tyr158, Phe149, Met103, Pro99 | researchgate.netresearchgate.netujpronline.com |

| Falcipain 2 (FP-2) | Plasmodium falciparum | Malaria | Cysteine protease active site | nih.gov |

| Neuropeptide S Receptor (NPSR) | Human | CNS Disorders | G-protein coupled receptor binding pocket | unipd.it |

| Kalirin-7, Monoamine oxidase B | Human | Neurological Disorders | Enzyme active sites | jksus.org |

Molecular Dynamics (MD) Simulations for Binding Stability

To supplement docking studies, Molecular Dynamics (MD) simulations are performed to assess the stability of the predicted ligand-protein complexes over time. These simulations provide a more dynamic picture of the binding, accounting for the flexibility of both the ligand and the protein.

For derivatives of (4-(9H-fluoren-9-yl) piperazin-1-yl) methanone targeting Falcipain 2, MD simulations were employed to study the stability of the interaction with the enzyme. nih.gov Similarly, 100-nanosecond MD simulations were used to refine the predicted binding geometries of oxazolo[3,4-a]pyrazine derivatives containing the fluorenylpiperazine moiety with the Neuropeptide S receptor, helping to determine the preferential binding orientation. unipd.it In one case, a stable binding was indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å over a 100-ns simulation. vulcanchem.com These simulations are crucial for confirming that the binding pose obtained from docking is maintained in a dynamic, solvated environment. nih.govunipd.it

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound (PPZ) derivatives targeting InhA, a robust QSAR model was developed. researchgate.netujpronline.com This model was built using a training set of 12 PPZ derivatives and validated with a test set of 3 other analogs, with inhibitory potencies (IC50) ranging from 160 nM to 51,000 nM. ujpronline.com The resulting model successfully explained over 92% of the variation in the experimental inhibitory activity, demonstrating its predictive power. ujpronline.com

A key aspect of the QSAR modeling for PPZ-based InhA inhibitors was the correlation of the calculated Gibbs free energies of formation for the InhA-inhibitor complex with the experimentally determined inhibitory potencies (IC50). researchgate.netujpronline.com This physics-based approach provides a more profound understanding of the driving forces behind inhibitor binding. The strong correlation achieved between the calculated binding energies and the experimental activities validates the binding mode and allows for the reliable prediction of potency for new, untested analogs. researchgate.netujpronline.com This method is instrumental in prioritizing compounds for synthesis and biological testing.

Based on the active conformations of the PPZ inhibitors bound to InhA, a 3D-QSAR pharmacophore model was generated. ujpronline.com A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model, termed PH4, served as a 3D query for virtual screening of large compound libraries to identify novel scaffolds or derivatives with the potential to inhibit InhA. ujpronline.comujpronline.com The virtual screening process led to the discovery of new PPZ analogs with predicted IC50 potencies significantly lower than those of the initial training set compounds. ujpronline.com

Correlation of Gibbs Free Energies with Inhibitory Potencies

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

A critical step in modern drug discovery is the early prediction of a compound's ADMET properties to minimize late-stage failures. Computational tools are frequently used for this purpose. For the novel this compound analogs identified through virtual screening, in silico ADMET profiles were evaluated. ujpronline.com

The initial virtual library was filtered using criteria such as Lipinski's rule-of-five to focus on drug-like molecules. ujpronline.com Following the pharmacophore screening, the pharmacokinetic profiles of the most promising hits were evaluated computationally. ujpronline.com This ensures that the newly designed potent inhibitors also possess favorable properties for absorption, distribution, metabolism, and excretion. ujpronline.com In a related study, two derivatives of the (4-(9H-fluoren-9-yl) piperazin-1-yl) methanone scaffold, identified as Falcipain 2 inhibitors, exhibited only moderate cytotoxicity against human HeLa cells, providing an early indication of their potential safety profile. nih.gov Various web-based tools and software, such as PreADMET, admetSAR, and the vNN ADMET server, are available to predict a wide range of these properties. ijapbjournal.comnih.gov

Table 2: In Vitro Cytotoxicity of (4-(9H-fluoren-9-yl) piperazin-1-yl) methanone Derivatives

| Compound | FP-2 IC50 (µM) | P. falciparum IC50 (µM) | HeLa Cell CC50 (µM) | Reference |

|---|---|---|---|---|

| HTS07940 | 64 | 2.91 | 133 | nih.gov |

| HTS08262 | 14.7 | 34 | 350 | nih.gov |

Applications in Drug Discovery and Medicinal Chemistry

1-(9H-Fluoren-9-yl)piperazine as a Privileged Scaffold

The concept of a "privileged scaffold" is central to modern drug design. It refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The piperazine (B1678402) moiety itself is considered a privileged structure due to its widespread presence in biologically active compounds across numerous therapeutic areas. scispace.comnih.gov Its key features include favorable solubility, basicity, and conformational properties that can be fine-tuned to modulate the pharmacokinetic and pharmacodynamic profiles of a drug. nih.gov

When combined with the bulky, hydrophobic 9H-fluorenyl group, the resulting this compound scaffold offers a unique combination of structural rigidity and synthetic accessibility. researchgate.net The fluorenyl moiety is known to be important for the inhibition of certain enzymes by mimicking fatty acid substrates within their binding pockets. researchgate.net This scaffold provides a robust starting point for creating diverse molecules with the potential to interact with a range of biological receptors and enzymes. scispace.comresearchgate.net

Building Block for Compound Libraries

The utility of this compound as a building block is a key driver of its application in drug discovery. enaminestore.com Medicinal chemists utilize this scaffold to construct compound libraries, which are large collections of structurally related molecules. scispace.comujpronline.com These libraries are then screened against various biological targets to identify "hits"—compounds that exhibit a desired biological activity.

The synthesis of derivatives often begins with the core this compound structure. ujpronline.comujpronline.com The secondary amine of the piperazine ring provides a reactive site for a wide range of chemical modifications, such as acylation, sulfonylation, and alkylation. scispace.comujpronline.com For instance, researchers have synthesized derivatives by reacting this compound with various benzoic acids or by direct sulfonylation to create a series of compounds with diverse substituents. ujpronline.comrjptonline.org This systematic modification allows for the exploration of the chemical space around the core scaffold, leading to the identification of compounds with optimized properties.

The generation of virtual libraries has also been employed, where computational methods are used to design a vast number of potential derivatives based on the this compound scaffold. ujpronline.com These virtual compounds can then be screened computationally to prioritize the synthesis of the most promising candidates. ujpronline.com

Design of Potent and Selective Ligands for Biological Targets

The this compound scaffold has proven to be instrumental in the design of potent and selective ligands for a variety of biological targets. scispace.comujpronline.com Its structural features allow for specific interactions with the active sites of enzymes and receptors.

A notable example is the development of inhibitors for the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. ujpronline.comujpronline.com Researchers have designed and synthesized a series of this compound derivatives that show significant inhibitory activity against InhA. ujpronline.com The bulky fluorenyl group fits into a hydrophobic pocket of the enzyme, a feature crucial for potent inhibition. ujpronline.com By modifying the substituents on the other side of the piperazine ring, the affinity and selectivity of these inhibitors can be finely tuned. ujpronline.com

Another area of application is in the development of antimalarial agents. Derivatives of (4-(9H-fluoren-9-yl) piperazin-1-yl) methanone (B1245722) have been identified as inhibitors of falcipain-2, a cysteine protease of Plasmodium falciparum, the parasite that causes malaria. nih.gov Structure-based virtual screening led to the discovery of compounds that were selective for falcipain-2 over the human off-target cathepsin K. nih.gov

The versatility of the scaffold is further demonstrated by its use in creating ligands for dopamine (B1211576) D3 receptors, which are implicated in drug addiction and other neuropsychiatric disorders. nih.gov

Development of Therapeutic Candidates

The ultimate goal of drug discovery is the development of new therapeutic candidates. The this compound scaffold has served as the foundation for several promising preclinical candidates.

For instance, derivatives of this compound have been investigated as potential treatments for glaucoma. nih.gov These compounds were designed as potent and selective inhibitors of monoacylglycerol lipase (B570770) (MGL), an enzyme involved in the endocannabinoid system. nih.gov The bulky 9H-fluorene group was found to be comparable in potency to a benzhydryl group in inhibiting human MGL. nih.gov

In the fight against tuberculosis, newly designed this compound analogues have shown predicted inhibitory concentrations in the picomolar to nanomolar range against InhA, with favorable pharmacokinetic profiles. ujpronline.com These compounds are suggested as candidates for synthesis and further preclinical evaluation. ujpronline.com

Furthermore, peptides containing piperazine moieties derived from structures like (R)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid are being explored as potential therapeutic agents for diseases such as cancer. smolecule.com

Use as Synthetic Intermediates in Complex Molecule Synthesis

Beyond its direct incorporation into potential drug molecules, this compound and its derivatives are valuable synthetic intermediates. smolecule.com They serve as building blocks in the multi-step synthesis of more complex molecules. smolecule.com

For example, this compound can be condensed with benzoic acid to form a benzoyl moiety-bearing derivative, which can then be further elaborated. scispace.comrjptonline.org The fluorenylmethoxycarbonyl (Fmoc) group, which is structurally related to the 9H-fluorenyl group, is a widely used protecting group in solid-phase peptide synthesis. smolecule.comevitachem.com Compounds like 6-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-3-carboxylic acid serve as intermediates in the synthesis of more complex therapeutic agents. evitachem.com

The synthesis of radioligands for imaging programmed death-ligand 1 (PD-L1) has utilized linkers synthesized from piperazine moieties coupled with Fmoc-protected amino acids, demonstrating the utility of these structures in creating sophisticated molecular tools. nih.gov

Chemical Probes in Biological Studies

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The this compound scaffold has been incorporated into the design of such probes. smolecule.com

For example, derivatives can be used to investigate specific enzymatic pathways or cellular mechanisms. smolecule.com The development of activity-based probes containing a piperazine moiety allows for the visualization and quantification of target engagement in living cells. acs.org These probes can be tagged with fluorescent dyes, enabling researchers to track their interactions with proteins of interest. acs.org

Strategies for Enhancing Therapeutic Potential

Several strategies are employed to enhance the therapeutic potential of compounds derived from the this compound scaffold. A primary approach is structure-activity relationship (SAR) studies. smolecule.com By systematically modifying the structure of a lead compound and evaluating the impact on its biological activity, researchers can identify key structural features required for potency and selectivity. smolecule.com

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, play a crucial role in this process. ujpronline.com These techniques allow for the prediction of the biological activity of virtual compounds and provide insights into their binding modes with their targets. ujpronline.com This in silico screening helps to prioritize the synthesis of the most promising candidates, saving time and resources. ujpronline.com

Another strategy involves the use of multicomponent reactions (MCRs). MCRs allow for the efficient synthesis of complex molecules in a single step, facilitating the rapid generation of diverse compound libraries for screening. smolecule.com

The table below summarizes the biological targets and potential therapeutic applications of various this compound derivatives.

| Derivative Class | Biological Target | Potential Therapeutic Application |

| Benzamide and Sulfonamide Derivatives | Enoyl-acyl carrier protein reductase (InhA) | Tuberculosis |

| Methanone Derivatives | Falcipain-2 | Malaria |

| Carbamate Derivatives | Monoacylglycerol lipase (MGL) | Glaucoma |

| Carboxamide Derivatives | Dopamine D3 Receptor | Drug Addiction, Neuropsychiatric Disorders |

| Peptide Conjugates | Various (e.g., cancer-related targets) | Cancer |